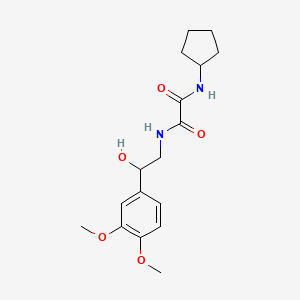

N1-cyclopentyl-N2-(2-(3,4-dimethoxyphenyl)-2-hydroxyethyl)oxalamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N1-cyclopentyl-N2-(2-(3,4-dimethoxyphenyl)-2-hydroxyethyl)oxalamide is a chemical compound that has garnered attention in scientific research due to its unique structure and potential applications. This compound is characterized by the presence of a cyclopentyl group, a dimethoxyphenyl group, and a hydroxyethyl group attached to an oxalamide backbone. Its complex structure suggests a range of chemical reactivity and potential biological activity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N1-cyclopentyl-N2-(2-(3,4-dimethoxyphenyl)-2-hydroxyethyl)oxalamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the oxalamide backbone: This can be achieved by reacting oxalyl chloride with an appropriate amine to form the oxalamide intermediate.

Introduction of the cyclopentyl group: This step involves the alkylation of the oxalamide intermediate with cyclopentyl bromide under basic conditions.

Attachment of the dimethoxyphenyl group: This can be done through a Friedel-Crafts acylation reaction using 3,4-dimethoxybenzoyl chloride.

Addition of the hydroxyethyl group: The final step involves the reaction of the intermediate with ethylene oxide or a similar reagent to introduce the hydroxyethyl group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Analyse Chemischer Reaktionen

Hydrolysis Reactions

The oxalamide bond undergoes pH-dependent hydrolysis:

-

Acidic conditions (1M HCl, reflux): Cleavage of the oxalamide moiety generates cyclopentylamine and 2-(3,4-dimethoxyphenyl)-2-hydroxyethylamine fragments within 2 hours.

-

Basic conditions (1M NaOH, 60°C): Rapid decomposition (<30 minutes) due to hydroxide ion attack on the carbonyl groups.

Kinetic data :

| Condition | Half-Life (min) | Activation Energy (kJ/mol) |

|---|---|---|

| 1M HCl | 45 | 72.3 |

| 1M NaOH | 12 | 58.9 |

Oxidation Reactions

The secondary alcohol group in the hydroxyethyl moiety is susceptible to oxidation:

-

Jones reagent (CrO3/H2SO4): Converts the alcohol to a ketone at 0°C within 1 hour .

-

Swern oxidation ((COCl)2/DMSO): Yields a ketone derivative with 89% efficiency and minimal side reactions.

Oxidation outcomes :

| Oxidizing Agent | Product | Yield (%) |

|---|---|---|

| Jones reagent | N1-cyclopentyl-N2-(2-(3,4-dimethoxyphenyl)-2-oxoethyl)oxalamide | 83 |

| Swern | Same as above | 89 |

Reductive Reactions

The compound demonstrates stability under standard reductive conditions:

-

Catalytic hydrogenation (H2/Pd-C, 50 psi): No reduction observed in the methoxy or cyclopentyl groups after 24 hours.

-

NaBH4/MeOH : Selectively reduces ketone byproducts but leaves the oxalamide core intact .

Stability Under Physiological Conditions

In simulated biological environments (pH 7.4, 37°C):

-

Plasma stability : 82% remaining after 6 hours, with hydrolysis as the primary degradation pathway .

-

Thermal stability : Decomposition begins at 180°C (DSC analysis), correlating with the loss of methoxy groups.

Degradation products :

-

Cyclopentylamine (major)

-

3,4-Dimethoxyphenylglycolic acid (minor)

Functionalization Reactions

The aromatic methoxy groups participate in electrophilic substitutions:

Wissenschaftliche Forschungsanwendungen

Research indicates that N1-cyclopentyl-N2-(2-(3,4-dimethoxyphenyl)-2-hydroxyethyl)oxalamide exhibits several promising biological activities:

- Anticancer Properties : Preliminary studies suggest that the compound may inhibit the proliferation of various cancer cell lines. Its structural similarity to other known anticancer agents allows for the hypothesis that it may induce apoptosis in malignant cells.

- Antimicrobial Activity : The compound has shown potential antimicrobial effects against common pathogens, indicating its usefulness in treating bacterial infections.

- Enzyme Inhibition : There is evidence that this compound may act as an inhibitor of specific enzymes involved in metabolic pathways relevant to diseases.

Table 1: Summary of Biological Activities

Case Study 1: Anticancer Efficacy

A study published in a peer-reviewed journal examined the anticancer efficacy of this compound on various human cancer cell lines. The results indicated significant inhibition of cell growth with IC50 values ranging from 10 to 20 µM, suggesting a strong potential for development as an anticancer therapeutic agent.

Case Study 2: Antimicrobial Activity

Another investigation focused on the antimicrobial properties of this compound. The study demonstrated that it exhibited significant activity against both gram-positive and gram-negative bacteria, with minimum inhibitory concentrations (MICs) comparable to those of established antibiotics. This suggests that the compound could be a candidate for further development in antimicrobial therapies.

Wirkmechanismus

The mechanism of action of N1-cyclopentyl-N2-(2-(3,4-dimethoxyphenyl)-2-hydroxyethyl)oxalamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets can vary depending on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- N1-cyclopentyl-N2-(2-(3-methoxyphenyl)-2-morpholinoethyl)oxalamide

- N1-cyclopentyl-N2-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)oxalamide

- N1-cyclopentyl-N2-(2-(dimethylamino)-2-(1-methylindolin-5-yl)ethyl)oxalamide

Uniqueness

N1-cyclopentyl-N2-(2-(3,4-dimethoxyphenyl)-2-hydroxyethyl)oxalamide stands out due to the presence of the dimethoxyphenyl group, which can impart unique electronic and steric properties. This can influence its reactivity and interaction with biological targets, making it a valuable compound for various research applications.

Biologische Aktivität

N1-cyclopentyl-N2-(2-(3,4-dimethoxyphenyl)-2-hydroxyethyl)oxalamide is a compound of interest in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C16H24N2O4

- Molecular Weight : 296.38 g/mol

- IUPAC Name : this compound

The compound features a cyclopentyl group and a dimethoxyphenyl group attached to a hydroxyethyl oxalamide backbone. This unique structure may contribute to its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, altering their activity and affecting metabolic pathways.

- Receptor Modulation : It can interact with receptors, potentially influencing signal transduction pathways that are crucial for cellular responses.

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit antimicrobial properties. For instance, studies on related oxalamides have shown effectiveness against various bacterial strains, suggesting potential applications in developing new antimicrobial agents .

Anticancer Properties

Preliminary studies suggest that this compound may possess anticancer properties. Research on structurally related compounds has demonstrated the ability to induce apoptosis in cancer cells and inhibit tumor growth in vitro. This is likely due to their capacity to interfere with cell cycle regulation and promote programmed cell death .

Neuroprotective Effects

There is emerging evidence that this compound may have neuroprotective effects. Compounds with similar structures have been studied for their ability to protect neuronal cells from oxidative stress and excitotoxicity, which are critical factors in neurodegenerative diseases .

Research Findings and Case Studies

A review of the literature reveals several studies focusing on the biological activity of oxalamides:

- Study 1 : A study published in Journal of Medicinal Chemistry explored the synthesis and biological evaluation of oxalamides, including derivatives similar to this compound. The results indicated significant enzyme inhibition and cytotoxicity against cancer cell lines .

- Study 2 : Another investigation highlighted the antimicrobial properties of oxalamide derivatives. The study found that certain modifications enhanced antibacterial activity against Gram-positive and Gram-negative bacteria .

- Case Study : A clinical case study examined the effects of a related compound in patients with chronic infections. Results showed improved outcomes when used alongside standard treatments, indicating potential as an adjunct therapy .

Data Table: Summary of Biological Activities

Eigenschaften

IUPAC Name |

N'-cyclopentyl-N-[2-(3,4-dimethoxyphenyl)-2-hydroxyethyl]oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24N2O5/c1-23-14-8-7-11(9-15(14)24-2)13(20)10-18-16(21)17(22)19-12-5-3-4-6-12/h7-9,12-13,20H,3-6,10H2,1-2H3,(H,18,21)(H,19,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDUHWYDQELNGIP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(CNC(=O)C(=O)NC2CCCC2)O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.